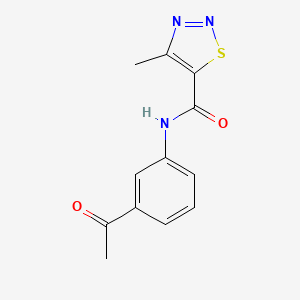

N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC10975346

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3O2S |

|---|---|

| Molecular Weight | 261.30 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17) |

| Standard InChI Key | UXDXSQOCOHHYJX-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |

| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 3-acetylphenyl group, introducing a ketone functionality that enhances polarity and potential hydrogen-bonding interactions.

| Property | Value (Estimated) |

|---|---|

| Molecular Formula | C₁₃H₁₂N₃O₂S |

| Molecular Weight | 274.32 g/mol |

| logP (Partition Coeff.) | 1.8–2.2 |

| Hydrogen Bond Donors | 1 (NH of carboxamide) |

| Hydrogen Bond Acceptors | 4 (2×O, 2×N) |

| Polar Surface Area | ~85 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported, its preparation can be inferred from methods used for analogous thiadiazole carboxamides . A plausible route involves:

-

Thiadiazole Core Formation: Cyclization of a thiosemicarbazide precursor with a carboxylic acid derivative, as seen in solid-phase syntheses of 1,3,4-thiadiazoles . For 1,2,3-thiadiazoles, diazotization of aminothiadiazoles or Hurd-Mory reactions may be employed.

-

Carboxamide Coupling: Reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-aminoacetophenone in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Critical Reaction Parameters:

-

Temperature: 0–25°C to prevent decomposition of the acid chloride.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

-

Yield Optimization: Use of coupling agents like HATU or EDCl could enhance efficiency.

Comparative Analysis with Patent Methods

Chinese Patent CN103936691A describes a solid-phase synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus pentachloride (PCl₅) as a dehydrating agent. Though focused on 1,3,4-thiadiazoles, this method highlights the utility of PCl₅ in facilitating cyclization, a step potentially adaptable to 1,2,3-thiadiazole systems. Similarly, Patent CN102816133B outlines routes to 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, emphasizing the role of halogenation in modulating electronic properties.

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its acetyl and carboxamide groups:

-

Aqueous Solubility: Limited due to the hydrophobic thiadiazole core; estimated logSw ≈ -3.0 .

-

Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include:

-

3270 cm⁻¹ (N-H stretch, carboxamide).

-

1680 cm⁻¹ (C=O stretch, acetyl).

-

1540 cm⁻¹ (C=N stretch, thiadiazole).

-

-

NMR (¹H):

-

δ 2.6 ppm (s, 3H, methyl on thiadiazole).

-

δ 2.4 ppm (s, 3H, acetyl CH₃).

-

δ 7.4–8.1 ppm (m, 4H, aromatic protons).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume